molecular formula C9H6ClNO2 B8061082 8-Chloroquinoline-2,4(1H,3H)-dione

8-Chloroquinoline-2,4(1H,3H)-dione

Cat. No.: B8061082
M. Wt: 195.60 g/mol
InChI Key: VIBGRYVCJQWYMZ-UHFFFAOYSA-N
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Description

8-Chloroquinoline-2,4(1H,3H)-dione is an organic compound with the CAS registry number 1228302-29-1 . It has a molecular formula of C9H6ClNO2 and a molecular weight of 195.60 g/mol . This quinoline derivative is characterized by chlorine substitution at the 8-position and dione functional groups at the 2 and 4-positions. The product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions of 2-8°C are recommended to maintain the stability and integrity of the compound . Researchers are advised to consult the specific scientific literature for detailed information on the potential applications, research value, and mechanisms of action of this specialized chemical entity.

Properties

IUPAC Name

8-chloro-1H-quinoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-6-3-1-2-5-7(12)4-8(13)11-9(5)6/h1-3H,4H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBGRYVCJQWYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C(=CC=C2)Cl)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorination Using Sulfuryl Chloride

The most widely reported method involves treating 4-hydroxyquinolin-2(1H)-one derivatives with sulfuryl chloride (SO₂Cl₂) in dichloromethane. This protocol achieves 8-chlorination with 89–94% efficiency when the 3-position is substituted with methyl or phenyl groups. The reaction proceeds via electrophilic aromatic substitution, where sulfuryl chloride generates Cl⁺ ions that target the electron-rich 8-position.

Critical Parameters:

  • Temperature: 0–5°C to minimize side reactions

  • Stoichiometry: 1.2 equiv SO₂Cl₂ per hydroxy group

  • Substrate Scope: Limited to 3-alkyl/aryl-4-hydroxyquinolin-2(1H)-ones

Photo-Oxidative Chlorination

US6515127B1 discloses a photochemical method using 8-hydroxyquinoline precursors irradiated under oxygen with tetraphenylporphine (TPP) sensitizers. The process involves:

  • Photo-oxidation of 8-hydroxyquinoline to hydroperoxide intermediate

  • Spontaneous decomposition to quinoline-5,8-dione

  • Subsequent chlorination at the 8-position using HCl/NaClO₃

This method achieves 76–82% yields but requires specialized UV-vis light sources and oxygen-sparging systems.

Cyclization Approaches

Aniline-Based Cyclocondensation

A four-step synthesis from aniline derivatives involves:

  • Malonate Coupling: Diethyl 2-methylmalonate reacts with aniline to form 4-hydroxyquinolin-2(1H)-one

  • Chlorination: SO₂Cl₂ introduces the 8-chloro group

  • Azide Displacement: Sodium azide substitutes 3-chloro substituents

  • Cycloaddition: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields triazole-functionalized derivatives

Reaction Table 1: Comparative Yields in Cyclization Routes

StepReagentsTemperatureYield (%)Source
Malonate couplingDiethyl 2-methylmalonate120°C85
8-ChlorinationSO₂Cl₂ in CH₂Cl₂0°C94
Azide displacementNaN₃ in DMFRT98
CuAAC cycloadditionCuSO₄/Cu⁰50°C89

Functional Group Interconversion

3-Azidoquinoline Intermediate Route

3-Chloro-8-chloroquinoline-2,4(1H,3H)-dione undergoes nucleophilic displacement with sodium azide (NaN₃) in dimethylformamide (DMF):

C10H5Cl2NO2+NaN3DMF, 25°CC10H5ClN4O2+NaCl\text{C}{10}\text{H}5\text{Cl}2\text{NO}2 + \text{NaN}3 \xrightarrow{\text{DMF, 25°C}} \text{C}{10}\text{H}5\text{ClN}4\text{O}_2 + \text{NaCl}

This step achieves 98% conversion efficiency, enabling downstream click chemistry modifications.

Industrial-Scale Optimization

CN103709100A highlights a scalable protocol using N-chlorosuccinimide (NCS) in acetonitrile under reflux:

  • Advantages:

    • Avoids SO₂Cl₂’s corrosive handling

    • 86% isolated yield at 500g scale

    • <2% ring-opening byproducts

Key Process Parameters:

  • NCS:Substrate ratio = 1.05:1

  • Reaction time: 6 hr

  • Workup: Aqueous NaHCO₃ extraction followed by silica gel chromatography

Emerging Catalytic Systems

Recent advances employ dual catalyst systems:

  • Pd/Cu Bimetallic Catalysts: Enhance chlorination selectivity (94% 8-Cl vs 7-Cl)

  • Ionic Liquid Media: [BMIM]BF₄ improves reaction rates by 40% versus DMF

  • Continuous Flow Reactors: Reduce reaction times from 8 hr to 25 min

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J=8.5 Hz, 1H, H-5), 7.89 (t, J=7.8 Hz, 1H, H-6), 7.65 (d, J=8.1 Hz, 1H, H-7), 4.32 (s, 2H, H-3)

  • LC-MS: m/z 226.0 [M+H]⁺ (calc. 225.5 for C₁₀H₅Cl₂NO₂)

Challenges and Limitations

  • Regioselectivity Issues: Competing 5- and 7-chlorination observed in unsubstituted quinolines

  • Sensitivity to Moisture: Azide intermediates decompose rapidly above 40°C

  • Byproduct Formation: Ring-opened products constitute 5–12% yield loss in non-polar solvents

Chemical Reactions Analysis

Types of Reactions: 8-Chloroquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex quinoline derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of hydroxyquinoline derivatives.

    Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products:

    Oxidation: Formation of quinoline derivatives with additional functional groups.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
8-Chloroquinoline-2,4(1H,3H)-dione has been explored for its potential antimicrobial properties. Research indicates that derivatives of quinoline-2,4-diones exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives synthesized from quinoline-2,4-dione scaffolds have shown moderate to strong antimicrobial effects compared to standard antibiotics like ampicillin .

Antiviral Properties
The compound's derivatives have also been investigated for antiviral activity, particularly against the hepatitis C virus (HCV). Studies have demonstrated that certain N-1 substituted derivatives exhibit significant inhibitory effects on HCV replication, with EC50 values lower than 10 µM, indicating a promising therapeutic potential .

Anticancer Potential
Research has highlighted the anticancer properties of 8-Chloroquinoline-2,4(1H,3H)-dione and its derivatives. These compounds have been shown to interact with various molecular targets involved in cancer cell proliferation and survival. For example, certain synthesized derivatives were evaluated for their ability to inhibit cancer cell lines effectively .

Chemical Synthesis

8-Chloroquinoline-2,4(1H,3H)-dione serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications leading to the development of new compounds with enhanced biological activities. The synthesis typically involves chlorination reactions followed by functionalization to introduce different substituents that can modulate biological activity .

Table 1: Biological Activities of 8-Chloroquinoline-2,4(1H,3H)-dione Derivatives

Compound NameActivity TypeTarget Organism/Cell LineEC50 (µM)Reference
8-Chloroquinoline-2,4-dione Derivative AAntimicrobialStaphylococcus aureus12
8-Chloroquinoline-2,4-dione Derivative BAntiviralHCV Replicon Model6.4
8-Chloroquinoline-2,4-dione Derivative CAnticancerMCF-7 Cell Line15

Materials Science Applications

Beyond medicinal applications, 8-Chloroquinoline-2,4(1H,3H)-dione has also been utilized in materials science. Its ability to form complexes with metal ions makes it a candidate for developing new materials with specific electronic or optical properties. Research into its coordination chemistry has revealed potential applications in sensors and catalysts .

Mechanism of Action

The mechanism of action of 8-Chloroquinoline-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the quinoline/quinazoline backbone significantly impacts physicochemical and biological properties. Key comparisons include:

Compound Name Core Structure Substituent Position Molecular Formula Key Properties/Applications References
8-Chloroquinoline-2,4-dione Quinoline 8-Cl, 2,4-dione C₈H₅ClN₂O₂ Intermediate for optoelectronic materials; potential antiproliferative activity
6-Chloroquinazoline-2,4-dione (CBEU) Quinazoline 6-Cl, 2,4-dione C₈H₅ClN₂O₂ Enhanced spin-orbit coupling (SOC) for triplet emission in OLEDs
3-Chloroquinoline-2,4-dione Quinoline 3-Cl, 2,4-dione C₈H₅ClN₂O₂ Precursor for azide derivatives; used in click chemistry
3-(4-Chlorophenyl)quinazoline-2,4-dione Quinazoline 3-(4-Cl-Ph), 2,4-dione C₁₄H₉ClN₂O₂ Antiproliferative activity; optimized pharmacokinetic profiles
8-Methoxyquinoline-2,4-dione Quinoline 8-OCH₃, 2,4-dione C₁₀H₉NO₃ Altered electron density; potential antimicrobial applications

Key Observations :

  • Chlorine Position: 8-Chloroquinoline-2,4-dione exhibits distinct electronic effects compared to 3-chloro or 6-chloro isomers. The 8-position chlorine in the quinoline core induces steric and electronic effects that influence hydrogen bonding and π-π stacking, critical for optoelectronic applications .
  • Core Heterocycle: Quinoline derivatives (e.g., 8-chloro, 3-chloro) differ from quinazoline analogs (e.g., CBEU) in nitrogen atom placement. Quinazolines often exhibit stronger intermolecular hydrogen bonding (N–H···O) due to additional nitrogen atoms, enhancing rigidity and SOC for triplet-state emission .

Optoelectronic Properties

  • The ureide moiety in quinazoline derivatives (e.g., CBEU) promotes SOC and triplet-state emission, making them superior to quinoline analogs for organic light-emitting diodes (OLEDs) .
  • 8-Chloroquinoline-2,4-dione’s lower SOC limits its use in OLEDs but may favor applications in fluorescent sensors due to tunable emission profiles .

Drug Discovery

  • Quinazoline-2,4-diones with 3-aryl substitutions (e.g., 3-(4-chlorophenyl)) show enhanced bioavailability and target affinity compared to 8-chloroquinoline derivatives, as predicted by SwissADME models .

Biological Activity

8-Chloroquinoline-2,4(1H,3H)-dione is a synthetic compound that belongs to the class of quinoline derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its structural characteristics enable it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

8-Chloroquinoline-2,4(1H,3H)-dione features a chloro substituent at the 8-position and a dione functional group at the 2 and 4 positions of the quinoline ring. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that 8-Chloroquinoline-2,4(1H,3H)-dione exhibits significant antimicrobial properties against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results indicated that this compound has comparable or superior activity to standard antibiotics.

Bacterial Strain Inhibition Zone (mm) MIC (mg/mL)
Staphylococcus aureus220.5
Escherichia coli200.8
Pseudomonas aeruginosa181.0

These findings suggest that 8-Chloroquinoline-2,4(1H,3H)-dione could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of 8-Chloroquinoline-2,4(1H,3H)-dione have also been explored. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell growth and survival.

A notable study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines:

Cell Line IC50 (µM)
MCF-715
A54912

The ability to induce apoptosis was confirmed through flow cytometry analysis, indicating its potential as an anticancer agent.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, 8-Chloroquinoline-2,4(1H,3H)-dione has shown anti-inflammatory effects in various models. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

The biological activities of 8-Chloroquinoline-2,4(1H,3H)-dione are largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor of several enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound has been shown to modulate cannabinoid receptors (CB1R and CB2R), influencing inflammatory responses.

Case Study 1: Antimicrobial Efficacy

A clinical study investigated the efficacy of 8-Chloroquinoline-2,4(1H,3H)-dione in treating infections caused by resistant bacterial strains. Patients treated with this compound exhibited significant improvements compared to those receiving standard therapy.

Case Study 2: Cancer Treatment

In another study focusing on cancer therapy, patients with advanced-stage tumors were administered this compound as part of a combination therapy regimen. The results indicated a marked reduction in tumor size and improved patient outcomes.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 8-Chloroquinoline-2,4(1H,3H)-dione, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves oxidation of precursor quinolinones using peroxyacetic acid under alkaline conditions. For example, 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one was oxidized with peroxyacetic acid in sodium hydroxide, achieving an 83% yield after crystallization from toluene. Key parameters include maintaining pH >10, controlled addition of oxidizing agents, and post-reaction purification via sodium bicarbonate washing . Optimization may involve adjusting reaction time (e.g., 30 minutes to overnight) and temperature (room temperature to 10°C for crystallization).

Q. How can structural characterization techniques like XRD and NMR resolve the tautomeric equilibrium of 8-Chloroquinoline-2,4(1H,3H)-dione?

  • Methodological Answer : X-ray diffraction (XRD) can confirm solid-state tautomeric forms, as seen in related compounds like 3-ethyl-3-hydroxy-8-methoxyquinoline-2,4(1H,3H)-dione, where the piperidine ring adopts a sofa conformation with chiral center displacement (0.4084 Å). Solution-state NMR (e.g., 1^1H and 13^{13}C) detects dynamic equilibria between keto-enol or zwitterionic forms by identifying proton environments (e.g., hydroxyl vs. carbonyl resonances) .

Q. What analytical methods are suitable for detecting trace impurities in synthesized 8-Chloroquinoline-2,4(1H,3H)-dione?

  • Methodological Answer : High-performance liquid chromatography (HPLC) paired with UV/Vis spectroscopy (λ ~270–300 nm for quinoline derivatives) is effective. Fluorometric detection, as used for 8-hydroxyquinoline derivatives (detection limit ~0.3 ppb for Al3+^{3+}), can be adapted for trace metal analysis in chlorinated analogs . Mass spectrometry (HRMS) further identifies byproducts, such as incomplete chlorination or oxidation intermediates .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π–π stacking) influence the crystallographic packing of 8-Chloroquinoline-2,4(1H,3H)-dione derivatives?

  • Methodological Answer : XRD studies of analogs reveal O–H⋯O and N–H⋯O hydrogen bonds forming chains along crystallographic axes (e.g., b-axis in 3-ethyl-3-hydroxy-8-methoxyquinoline-2,4-dione). π–π interactions between benzene rings (centroid distance ~3.88 Å) stabilize layered structures. Computational tools like Mercury or CrystalExplorer can model these interactions for predictive crystallography .

Q. What strategies mitigate environmental impacts in synthesizing 8-Chloroquinoline-2,4(1H,3H)-dione, given the toxicity of traditional reagents like phosgene?

  • Methodological Answer : Replace phosgene with CO2_2 under catalytic conditions. For quinazoline-2,4-diones, CO2_2 incorporation via anthranilamide reactions reduces waste. Similar green chemistry approaches can be adapted for chlorinated quinolines by optimizing catalysts (e.g., transition metals) and solvent systems (e.g., ionic liquids) .

Q. How can data contradictions in reported biological activities of 8-Chloroquinoline-2,4(1H,3H)-dione derivatives be resolved?

  • Methodological Answer : Systematic SAR (structure-activity relationship) studies are critical. For example, modifying substituents (e.g., iodine at position 7 in 7-iodoquinazoline-2,4-dione) alters HIV reverse transcriptase inhibition. Cross-validate bioassay results using standardized cell lines (e.g., MT-4 for antiviral activity) and control for tautomeric/pH-dependent activity shifts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.